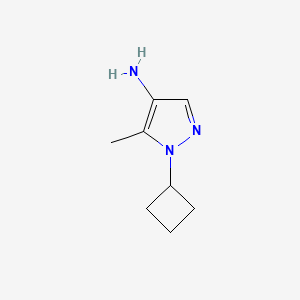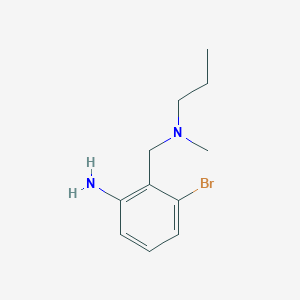![molecular formula C5H7N3 B13645402 2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
2-[Cyano(ethyl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyano(ethyl)amino]acetonitrile is an organic compound characterized by the presence of both cyano and amino functional groups. This compound is of significant interest in organic synthesis due to its bifunctional nature, which allows it to participate in a variety of chemical reactions. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(ethyl)amino]acetonitrile typically involves the reaction of ethyl cyanoacetate with various amines. One common method is the direct treatment of ethyl cyanoacetate with an amine at elevated temperatures, often in the presence of a catalyst such as triethylamine. This reaction can be carried out without a solvent or in a solvent such as ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Cyano(ethyl)amino]acetonitrile can undergo a variety of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and catalysts such as triethylamine. These reactions are typically carried out at elevated temperatures.
Substitution Reactions: Electrophiles such as alkyl halides are commonly used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activity .
Applications De Recherche Scientifique
2-[Cyano(ethyl)amino]acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-[Cyano(ethyl)amino]acetonitrile exerts its effects is largely dependent on the specific reactions it undergoes. In general, the cyano group can act as an electrophile, while the amino group can act as a nucleophile. This bifunctional nature allows the compound to participate in a variety of reactions, leading to the formation of diverse products. The specific molecular targets and pathways involved will depend on the nature of the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[Cyano(ethyl)amino]acetonitrile is unique due to the presence of both the ethyl and cyano groups, which provide additional reactivity and allow for the formation of a wider variety of products compared to its simpler analogs .
Propriétés
Formule moléculaire |
C5H7N3 |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
cyanomethyl(ethyl)cyanamide |
InChI |
InChI=1S/C5H7N3/c1-2-8(5-7)4-3-6/h2,4H2,1H3 |
Clé InChI |
VXGHJRUBHPFQTP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)





![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)




![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)

